molecular formula C7H17NO B14388888 5-Amino-5-methylhexan-2-ol CAS No. 88584-05-8

5-Amino-5-methylhexan-2-ol

Cat. No.: B14388888
CAS No.: 88584-05-8
M. Wt: 131.22 g/mol
InChI Key: KHAIUJDFVOWPRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-5-methylhexan-2-ol is an organic compound with the molecular formula C7H17NO It is a primary amine and alcohol, characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) on a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Amino-5-methylhexan-2-ol can be synthesized through several methods. One common approach involves the reaction of 5-methylhexan-2-one with ammonia or an amine under reducing conditions. The reaction typically requires a catalyst such as Raney nickel or palladium on carbon and is carried out under hydrogen gas at elevated temperatures and pressures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 5-methylhexan-2-one in the presence of ammonia. This process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

5-Amino-5-methylhexan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Acyl chlorides, alkyl halides

Major Products Formed

Scientific Research Applications

5-Amino-5-methylhexan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-5-methylhexan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding. These interactions can influence the compound’s activity in biochemical pathways, potentially affecting enzyme function and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-methylhexan-2-ol
  • 5-Amino-3-methylhexan-2-ol
  • 5-Amino-4-methylhexan-2-ol

Comparison

Compared to its similar compounds, 5-Amino-5-methylhexan-2-ol is unique due to the specific positioning of its amino and hydroxyl groups. This unique structure can result in different reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .

Properties

CAS No.

88584-05-8

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

5-amino-5-methylhexan-2-ol

InChI

InChI=1S/C7H17NO/c1-6(9)4-5-7(2,3)8/h6,9H,4-5,8H2,1-3H3

InChI Key

KHAIUJDFVOWPRD-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(C)(C)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.